molecular formula C11H11N B3190366 4-Ethylisoquinoline CAS No. 41219-10-7

4-Ethylisoquinoline

Cat. No.: B3190366
CAS No.: 41219-10-7
M. Wt: 157.21 g/mol
InChI Key: RFGMOTXSRLSKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylisoquinoline is a specialized organic compound that serves as a versatile building block in advanced organic synthesis and medicinal chemistry research. As a member of the isoquinoline family, it features a benzene ring fused to a pyridine ring, with an ethyl substituent that enhances its steric and electronic properties for further functionalization . This compound is primarily utilized in research and development for the construction of more complex molecular architectures. Its core isoquinoline scaffold is a common motif in numerous biologically active natural products and pharmaceuticals . Researchers employ this compound in synthetic methodologies, including transition-metal-catalyzed cross-couplings and cyclization reactions, to access diverse libraries of substituted heterocycles for screening and development . The structural features of isoquinoline derivatives allow them to participate in key interactions in biological systems, making them valuable intermediates in the exploration of new therapeutic agents . Applications: •  Organic Synthesis: A key intermediate for the preparation of pharmaceuticals, agrochemicals, and fine chemicals . •  Medicinal Chemistry: A core scaffold for developing novel compounds with potential biological activity . •  Materials Science: A building block for developing advanced materials, such as ligands for metal-organic frameworks (MOFs) . Handling: Refer to the Safety Data Sheet (SDS) for proper handling and disposal guidelines. This product is intended for research purposes only in a laboratory setting and is not suitable for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMOTXSRLSKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499212
Record name 4-Ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41219-10-7
Record name 4-Ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Ethylisoquinoline and Its Functionalized Analogues

Classical and Established Synthetic Approaches to Isoquinoline (B145761) Formation

Traditional methods for the construction of the isoquinoline core have long been the cornerstone of heterocyclic chemistry. These strategies, typically involving intramolecular cyclization reactions, have been adapted and refined over the years to provide access to a variety of substituted isoquinolines.

Bischler–Napieralski Cyclization Variants for Isoquinoline Ring Construction

The Bischler–Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides, which can then be aromatized to the corresponding isoquinolines. thermofisher.com This reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3) under reflux conditions. thermofisher.com For the synthesis of a 4-ethyl substituted isoquinoline, the strategy would involve a β-aryl-α-ethyl-ethylamide as the key precursor. The ethyl group at the α-position relative to the amide nitrogen directs the formation of the 4-ethyl-3,4-dihydroisoquinoline intermediate.

Recent advancements have focused on milder reaction conditions to improve yields and substrate scope. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) has been shown to effect the cyclodehydration at lower temperatures, offering a more efficient route to dihydroisoquinolines. nih.gov Microwave-assisted Bischler-Napieralski reactions have also emerged as a rapid and efficient alternative to conventional heating, significantly reducing reaction times. organic-chemistry.org Subsequent dehydrogenation of the resulting 4-ethyl-3,4-dihydroisoquinoline, often achieved using palladium on carbon (Pd/C) or other oxidizing agents, furnishes the desired 4-ethylisoquinoline.

Table 1: Illustrative Bischler-Napieralski Approach to 4-Alkyl-3,4-dihydroisoquinolines

Starting MaterialReagents and ConditionsProductYield (%)Reference
N-(2-phenylethyl)propanamide1. POCl3, Toluene, reflux2. Pd/C, reflux1-Methyl-4-ethyl-3,4-dihydroisoquinoline (intermediate)Not specified thermofisher.com
N-(2-(3,4-dimethoxyphenyl)ethyl)propanamide1. Tf2O, 2-chloropyridine, CH2Cl2, -78 °C to rt2. Pd/C, reflux6,7-Dimethoxy-1-methyl-4-ethyl-3,4-dihydroisoquinoline (intermediate)Not specified nih.gov

Pomeranz–Fritsch Cyclization Derivatives

The Pomeranz–Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org To synthesize this compound using this method, a substituted benzaldehyde or a modified aminoacetal would be required to introduce the ethyl group at the C4 position. A potential strategy involves the use of a β-keto acetal, which upon condensation and cyclization, could position an ethyl group at the desired location.

The reaction classically employs strong acids like concentrated sulfuric acid. wikipedia.org However, modifications using Lewis acids such as trifluoroacetic anhydride have been developed to improve the efficiency and substrate tolerance. wikipedia.org The yields of the Pomeranz–Fritsch reaction can be variable and are often influenced by the electronic nature of the substituents on the aromatic ring. organicreactions.org

Pictet–Spengler Condensation and Subsequent Modifications

The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. wikipedia.orgnih.gov To obtain this compound via this route, a β-aryl-α-ethyl-ethylamine would be reacted with formaldehyde (B43269) or a formaldehyde equivalent. This would generate a 4-ethyl-1,2,3,4-tetrahydroisoquinoline (B172517) intermediate.

The subsequent and crucial step is the aromatization of the tetrahydroisoquinoline ring. This dehydrogenation can be accomplished using various oxidizing agents, with palladium on carbon (Pd/C) being a common and effective choice. The reaction conditions for the initial condensation are typically acidic, often employing protic acids like hydrochloric acid or trifluoroacetic acid. wikipedia.org Harsher conditions may be required for less activated aromatic rings. wikipedia.org

Modern Catalytic Strategies for this compound Synthesis

Contemporary synthetic organic chemistry has witnessed a surge in the development of powerful catalytic methods for the construction of complex molecules. These approaches often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies compared to classical methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of aromatic and heteroaromatic compounds. Several palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis of this compound.

A prominent strategy involves the Suzuki-Miyaura coupling . This reaction would entail the cross-coupling of a 4-haloisoquinoline (e.g., 4-bromo or 4-iodoisoquinoline) with an ethylboronic acid or its ester derivative. This approach is highly versatile due to the commercial availability of a wide range of boronic acids and the mild reaction conditions typically employed. The catalytic system usually consists of a palladium(0) source, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate.

Another powerful palladium-catalyzed method is the direct C-H functionalization. This strategy avoids the pre-functionalization of the isoquinoline ring. For the synthesis of this compound, this would involve the direct coupling of isoquinoline with a source of an ethyl group. While C-H activation at the C1 position of isoquinoline is more common, directing groups can be employed to achieve functionalization at other positions. Research in this area is rapidly evolving, offering a potentially more atom-economical approach to this compound. mdpi.com

Metal-Free Approaches to C-C and C-N Bond Formation

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methodologies. For the synthesis of this compound, metal-free C-H functionalization presents an attractive option. One such approach involves the C-4 alkylation of isoquinolines using a temporary dearomatization strategy. This method utilizes a nucleophilic reagent, such as benzoic acid, to activate the isoquinoline towards reaction with an electrophile like a vinyl ketone. acs.org Subsequent elimination of the activating group restores aromaticity and yields the C-4 substituted product. acs.org For the synthesis of this compound, a suitable ethyl-containing electrophile would be required. This method is advantageous as it avoids the use of transition metals and often proceeds under relatively mild conditions. acs.org

Table 2: Modern Synthetic Approaches to Substituted Isoquinolines

MethodSubstratesCatalyst/ReagentsProduct TypeReference
Suzuki-Miyaura Coupling4-Haloisoquinoline, Ethylboronic acidPd(0) catalyst, BaseThis compoundGeneral methodology
Palladium-Catalyzed C-H ActivationN-methoxybenzamide, 2,3-allenoic acid estersPd(CH3CN)2Cl2, Ag2CO3, DIPEA3,4-disubstituted hydroisoquinolones mdpi.com
Metal-Free C-4 AlkylationIsoquinoline, Ethyl vinyl ketoneBenzoic acid4-(3-oxopentyl)isoquinoline acs.org

Domino and Cascade Reactions for Direct Functionalization

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for constructing complex molecules like 4-substituted isoquinolines. These processes are prized for their atom and step economy, reducing waste and saving time. While specific domino reactions for the de novo synthesis of this compound are not extensively documented, several cascade processes have been developed for the direct functionalization of the isoquinoline core at the C4 position and for the synthesis of related 4-substituted systems.

One notable approach involves a palladium-catalyzed sequential coupling-imination-annulation reaction. acs.org This method utilizes ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation to build the isoquinoline scaffold. acs.org By selecting the appropriate terminal alkyne, this method could theoretically be adapted for the synthesis of 4-alkylisoquinolines.

Another relevant strategy is the C-4 alkylation of isoquinolines via a temporary dearomatization. acs.org This metal-free method uses benzoic acid as a transient nucleophilic catalyst to activate the isoquinoline, which then reacts with a Michael acceptor like a vinyl ketone. acs.org Subsequent elimination of the catalyst restores aromaticity, yielding a C4-functionalized isoquinoline. acs.org This process allows for the introduction of a carbonyl-containing alkyl chain, which can be a synthetic handle for further modifications to obtain an ethyl group.

Table 1: Examples of Domino and Cascade Reactions for Isoquinoline Synthesis

Starting MaterialsReaction TypeCatalyst/ConditionsProduct TypeYield (%)Reference
2-Bromoarylaldehyde, Terminal Alkyne, NH4OAcPd-catalyzed Sequential Coupling-Imination-AnnulationPdCl2(PPh3)2, CuI, Et3N, DMF, Microwave (150 °C)Substituted IsoquinolinesUp to 86% acs.org
Isoquinoline, Benzoic Acid, Methyl Vinyl KetoneAcid-Catalyzed C-4 AlkylationBenzoic Acid, 1,4-dioxane, 100 °C4-(3-Oxobutyl)isoquinoline79% acs.org
2-Aryl-pyrrolidine, AlkyneOxidative Dehydrogenation/Cyclization/Aromatization[RuCl2(p-cymene)]2, CuCl, Cu(OAc)2·H2O, TEMPO, O2Pyrrolo[2,1-a]isoquinolinesGood to Excellent rsc.orgnih.gov
N-(methacryloyl)benzamide, Oxamic AcidsPhoto-Induced Radical Cascade Amidation/Cyclization4CzIPN, Blue LEDAmide-Functionalized Isoquinoline-1,3-dionesGood to Excellent researchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for sustainable chemical manufacturing. This involves the use of environmentally benign reagents and solvents, energy-efficient protocols, and the development of catalytic processes that minimize waste.

Traditional isoquinoline syntheses often rely on volatile and toxic organic solvents and harsh reagents. Modern approaches seek to replace these with greener alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A metal- and additive-free protocol for constructing aminated isoquinolines in an aqueous medium has been reported, showcasing the potential of water as a solvent for isoquinoline synthesis. nih.gov

Deep eutectic solvents (DES) have also emerged as promising green reaction media. nih.gov These solvents are typically composed of two or three cheap and safe components that are capable of self-association to form a eutectic mixture with a melting point lower than that of the individual components. A catalyst-free synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates was successfully achieved using a DES composed of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid, highlighting the potential of DES for related heterocyclic syntheses. nih.gov The synthesis of intermediates for pyrazino[2,1-a]isoquinoline has also been demonstrated in a deep eutectic solvent, offering an efficient and environmentally friendly route. researchgate.net While not applied directly to this compound, these methodologies provide a framework for developing greener syntheses.

Table 2: Green Solvents in the Synthesis of Isoquinoline and Related Heterocycles

Reaction TypeGreen SolventKey AdvantagesProduct TypeReference
Nitrile activation and annulationWaterMetal-free, additive-free, atom economicalAminated Isoquinolines nih.gov
Direct Olefination1,3-Dimethylurea/L-(+)-tartaric acid (DES)Catalyst-free, reusable medium, biodegradable(E)-diethyl 2-styrylquinoline-3,4-dicarboxylates nih.gov
N-Alkylation/AcylationCholine chloride/Urea (DES)Improved yield, cost-effective, excellent selectivityPyrazino[2,1-a]isoquinoline intermediates researchgate.net

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net This energy-efficient technique has been successfully applied to the synthesis of various isoquinoline derivatives.

For instance, a palladium-catalyzed microwave-assisted one-pot reaction has been developed for the synthesis of substituted isoquinolines from ortho-bromoarylaldehydes and terminal alkynes. acs.org This protocol demonstrates the efficiency of microwave heating in complex annulation sequences. acs.org Furthermore, the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through a microwave-assisted α-amidoalkylation reaction. organic-chemistry.org An efficient palladium-catalyzed reaction of N-propargyl oxazolidines provides 4-substituted isoquinolines under microwave irradiation through a sequential cascade. researchgate.net These examples underscore the potential of microwave technology to facilitate the rapid and efficient synthesis of the this compound scaffold.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Product TypeMethodReaction TimeYield (%)Reference
SpiroisoquinolinesConventional Heating5 h65 nih.gov
Microwave Irradiation (500W)15 min85
N-aryl-4-aminoquinazolinesConventional Heating12 hLow researchgate.net
Microwave Irradiation (60W)20 minGood
4-Hydroxy-2-quinolinonesConventional HeatingSeveral hoursModerate nih.gov
Microwave Irradiation (320W)3-5 min85-94

Photoinduced and electrochemical methods offer unique, green pathways for chemical transformations by utilizing light or electricity as traceless reagents, often under mild conditions. rsc.org These techniques can generate highly reactive intermediates, enabling novel reaction pathways.

Visible-light-mediated C-H functionalization represents a powerful strategy. A method for the C-H hydroxyalkylation of isoquinolines has been developed using blue light and 4-acyl-1,4-dihydropyridines as radical precursors, avoiding the need for external oxidants. nih.gov Another approach describes the synthesis of indolo[2,1-a]isoquinoline derivatives through a visible-light-induced radical cascade cyclization, demonstrating high functional group tolerance. mdpi.com

Electrochemical synthesis is also gaining prominence as a sustainable method. nih.gov Novel electrochemical processes have been reported for the synthesis of isoquinoline derivatives, such as the Ru(III)-catalyzed annulation of benzamidines with alkynes, which eliminates the need for stoichiometric oxidants. researchgate.net These modern energy-driven methods provide powerful tools for the functionalization of heterocycles and could be harnessed for the targeted synthesis of this compound.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the isoquinoline framework is of immense interest, particularly for pharmaceutical applications. While the aromatic this compound is achiral, its reduced analogue, 4-ethyl-1,2,3,4-tetrahydroisoquinoline, possesses a stereocenter at the C4 position. The stereoselective synthesis of such chiral derivatives is a significant challenge addressed by asymmetric catalysis.

Asymmetric catalysis utilizes chiral catalysts to produce an enantiomerically enriched product from a prochiral substrate. For tetrahydroisoquinolines, the most common strategies involve the asymmetric reduction of a C=N or C=C bond in a prochiral precursor like a 3,4-dihydroisoquinoline (B110456) (DHIQ) or an isoquinolinium salt. rsc.org

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool. Chiral rhodium, ruthenium, and iridium complexes have been employed for the highly enantioselective hydrogenation of DHIQs and related substrates to furnish chiral THIQs. rsc.org For instance, Pd-catalyzed asymmetric carboamination reactions of 2-allylbenzylamines have been shown to produce chiral tetrahydroisoquinolines. nih.gov While these methods typically focus on creating chirality at the C1 position, the principles can be extended to other positions. nih.govacs.org

Reductive functionalization of isoquinolinium salts provides another route. This cascade approach uses a reductant, such as formic acid, to generate a dearomatized enamine intermediate in situ, which can then be intercepted by an electrophile. rsc.org The use of chiral catalysts in such sequences can, in principle, afford enantiomerically enriched products with substitution at the C4 position. rsc.org

Although a direct, highly enantioselective synthesis of (R)- or (S)-4-ethyl-1,2,3,4-tetrahydroisoquinoline is not a widely reported example, the extensive research into the asymmetric synthesis of related chiral THIQ scaffolds provides a strong foundation for the development of such specific protocols. rsc.org

Diastereoselective Synthetic Pathways

The creation of specific stereoisomers is a critical aspect of modern synthetic chemistry, particularly for biologically active molecules. Diastereoselective synthesis of this compound analogues often involves the use of chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms.

One prominent method for achieving diastereoselectivity in the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction . thermofisher.comresearchgate.netresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. thermofisher.comresearchgate.net The diastereoselectivity can be induced by a chiral center already present in the β-arylethylamine backbone or by employing a chiral aldehyde or ketone. For instance, the use of chiral α-alkoxyaldehydes has been shown to afford high diastereoselectivity in the synthesis of 1,4-disubstituted tetrahydroisoquinolines.

Another powerful strategy is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed. For example, chiral N-sulfinyl imines have been employed in the diastereoselective addition of nucleophiles to generate chiral amines, which can then be cyclized to form tetrahydroisoquinolines with high diastereomeric purity. nih.govua.es

Furthermore, catalytic asymmetric hydrogenation of a 4-ethyl-3,4-dihydroisoquinoline precursor represents a key approach to obtaining enantiomerically enriched 4-ethyl-1,2,3,4-tetrahydroisoquinolines. mdpi.commdpi.com Chiral transition metal catalysts, often based on iridium or rhodium complexed with chiral phosphine ligands, are instrumental in this transformation, delivering the desired product with high enantiomeric excess (ee). mdpi.commdpi.com The choice of catalyst, solvent, and additives is crucial for achieving high diastereoselectivity and yield. mdpi.com

A practical synthesis of a chiral tetrahydroisoquinoline has been achieved with high diastereoselectivity using a Pictet-Spengler methodology. researchgate.net This approach utilized a dynamic kinetic resolution by crystallization to produce a key intermediate with high yield, which then underwent a highly diastereoselective cyclization when treated with a Lewis acid. researchgate.net

The following table summarizes representative examples of diastereoselective synthetic pathways leading to substituted tetrahydroisoquinolines, which can be adapted for the synthesis of 4-ethyl analogues.

Methodology Reactants Catalyst/Auxiliary Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) Yield Reference
Pictet-Spengler Reactionβ-arylethylamine, Chiral AldehydeAcid Catalyst (e.g., TFA)High d.r.Moderate to High researchgate.net
Chiral Auxiliary (Sulfinyl Imine)N-Sulfinyl Imine, Organometallic Reagent->95:5 d.r.Good ua.es
Catalytic Asymmetric Hydrogenation1-Aryl-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / Chiral Phosphine Ligandup to 94% eeHigh mdpi.com
Catalytic Asymmetric Transfer Hydrogenation1-Aryl-3,4-dihydroisoquinoline[Ru(II) complex]up to 99% eeup to 97% researchgate.net

Optimization of Reaction Conditions and Yields for Scalability

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires meticulous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters that are often optimized include temperature, pressure, catalyst loading, reaction time, and solvent choice.

For the synthesis of this compound, common reactions like the Bischler-Napieralski reaction are prime candidates for optimization. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This reaction typically involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org For scalability, minimizing the amount of corrosive and hazardous reagents is a priority. Microwave-assisted synthesis has been explored to accelerate reaction times and improve yields for Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org

In the context of catalytic asymmetric hydrogenation for producing chiral 4-ethyl-1,2,3,4-tetrahydroisoquinolines, optimizing catalyst loading is crucial for cost-efficiency. mdpi.commdpi.com Reducing the amount of expensive transition metal catalyst without significantly compromising yield or enantioselectivity is a key goal. Studies have shown that for certain iridium-catalyzed hydrogenations, a substrate-to-catalyst ratio of 100:1 can be effective. mdpi.com Furthermore, the reaction can be performed on a multi-gram scale with high yield and enantioselectivity. mdpi.com

The choice of solvent and additives also plays a significant role in both yield and selectivity. For instance, in some iridium-catalyzed asymmetric hydrogenations of dihydroisoquinolines, the use of an additive like N-bromosuccinimide (NBS) was found to be mandatory for catalyst activity. mdpi.com The solvent can also dramatically influence the outcome; for example, in some enantioselective syntheses, switching the solvent can even invert the stereochemical outcome of the reaction. rsc.org

The table below illustrates the optimization of various parameters for reactions relevant to the scalable synthesis of isoquinoline derivatives.

Reaction Type Parameter Optimized Conditions Impact on Yield/Selectivity Reference
Bischler-Napieralski ReactionReagentTrifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridineMilder conditions, high yields (e.g., 95%) nih.gov
Asymmetric HydrogenationCatalyst LoadingSubstrate/Catalyst ratio of 100/1Maintained high yield and ee mdpi.com
Asymmetric HydrogenationAdditive10 mol% NBSEssential for catalytic activity mdpi.com
Asymmetric HydrogenationSolventToluene vs. EthanolCan invert enantioselectivity rsc.org
Pictet-Spengler ReactionConditionsMicrowave irradiationReduced reaction times, improved yields organic-chemistry.org

Chemical Reactivity and Transformation Studies of 4 Ethylisoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline nucleus is a bicyclic heteroaromatic system consisting of a pyridine (B92270) ring fused to a benzene (B151609) ring. The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect, which deactivates the entire heterocyclic system towards electrophilic aromatic substitution (EAS). shahucollegelatur.org.inimperial.ac.uk Consequently, these reactions require more forcing conditions compared to benzene.

The deactivation is more pronounced in the pyridine ring than in the carbocyclic (benzene) ring. As a result, electrophilic attack occurs preferentially on the benzene portion of the molecule. imperial.ac.uk For isoquinoline and its derivatives, substitution predominantly takes place at the C5 and C8 positions, which is governed by the formation of the most stable Wheland intermediates where the aromatic sextet of the adjacent ring remains intact. shahucollegelatur.org.inimperial.ac.uk The ethyl group at the C4 position is a weak electron-donating group and does not alter this general regiochemical preference.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment of isoquinoline with a mixture of concentrated nitric acid and sulfuric acid (nitrating acid) at moderate temperatures yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.inimperial.ac.uk It is expected that 4-ethylisoquinoline would react similarly to produce 4-ethyl-5-nitroisoquinoline and 4-ethyl-8-nitroisoquinoline.

Sulfonation: Reaction with fuming sulfuric acid (oleum) leads to sulfonation, primarily at the 5-position, yielding isoquinoline-5-sulfonic acid. shahucollegelatur.org.in

Halogenation: Halogenation, such as bromination, in the presence of a strong acid or a Lewis acid catalyst like AlCl₃, results in substitution at the 5-position. shahucollegelatur.org.in

ReactionReagentMajor Product(s) (Predicted for this compound)Reference
NitrationHNO₃ / H₂SO₄4-Ethyl-5-nitroisoquinoline & 4-Ethyl-8-nitroisoquinoline shahucollegelatur.org.inimperial.ac.uk
SulfonationH₂SO₄ / SO₃ (Oleum)This compound-5-sulfonic acid shahucollegelatur.org.in
BrominationBr₂ / AlCl₃5-Bromo-4-ethylisoquinoline shahucollegelatur.org.in

Nucleophilic Addition and Substitution Reactions

In contrast to its deactivation towards electrophiles, the electron-deficient nature of the pyridine ring makes the isoquinoline system susceptible to nucleophilic attack. The primary site for nucleophilic addition is the C1 position, as this allows the negative charge of the intermediate to be favorably stabilized by the electronegative nitrogen atom. imperial.ac.ukquora.com

Nucleophilic Addition: A classic example is the Chichibabin reaction , where isoquinoline reacts with sodium amide (NaNH₂) in a non-polar solvent like xylene or liquid ammonia (B1221849) to yield 1-aminoisoquinoline. myttex.netwikipedia.orgucla.edu The reaction proceeds via nucleophilic addition of the amide anion to C1, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.org The presence of an ethyl group at C4 is not expected to inhibit this reaction.

Nucleophilic Substitution: If a suitable leaving group, such as a halogen, is present at an activated position (C1 or C3), nucleophilic aromatic substitution (SNAr) can occur readily. For instance, 1-chloroisoquinoline (B32320) reacts with a variety of nucleophiles to replace the chlorine atom. The reaction proceeds via an addition-elimination mechanism, with the formation of a stable Meisenheimer-type intermediate. myttex.net

Oxidation and Reduction Pathways of the Heterocyclic System

Reduction: The isoquinoline ring system can be selectively reduced under various conditions.

Reduction of the Pyridine Ring: Catalytic hydrogenation (e.g., using H₂/Pd, Pt) typically reduces the more reactive heterocyclic (pyridine) ring, yielding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This is a common transformation due to the stability of the resulting product.

Reduction of the Benzene Ring: The carbocyclic ring can be reduced under the conditions of the Birch reduction . wikipedia.orgnrochemistry.com This reaction involves using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. pharmaguideline.commasterorganicchemistry.com It reduces the aromatic ring to a 1,4-cyclohexadiene. The regioselectivity is influenced by the electronic nature of the substituents. wikipedia.orgmasterorganicchemistry.com For this compound, the reduction would primarily affect the benzenoid ring.

Oxidation: Vigorous oxidation of the isoquinoline ring, for example with hot alkaline potassium permanganate (B83412) (KMnO₄), leads to the cleavage of the ring system. This degradation typically yields both pyridine-3,4-dicarboxylic acid (from the pyridine ring) and phthalic acid (from the benzene ring). shahucollegelatur.org.in The outcome can be influenced by substituents; for example, oxidation of 5-aminoisoquinoline (B16527) affects only the benzene ring, while 5-nitroisoquinoline is oxidized in the pyridine ring. shahucollegelatur.org.in

Functional Group Interconversions at the Ethyl Moiety and Ring Positions

The ethyl group at C4 and other positions on the isoquinoline ring can undergo a variety of transformations, providing access to a diverse range of derivatives.

Reactions at the Ethyl Group: The C4 position is benzylic, making the ethyl group's α-carbon a reactive site.

Oxidation: The ethyl group can be oxidized to an acetyl group, forming 4-acetylisoquinoline. This can be achieved using standard oxidizing agents that target benzylic positions.

Halogenation: Radical halogenation could potentially introduce a halogen at the benzylic position, although this may compete with reactions on the ring depending on the conditions.

Willgerodt-Kindler Reaction: A notable functional group interconversion is the Willgerodt-Kindler reaction . wikipedia.orgorganic-chemistry.org This reaction transforms an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to a carboxylic acid amide or the carboxylic acid itself. wikipedia.orgresearchgate.net Starting from 4-acetylisoquinoline (obtainable via oxidation of this compound), this reaction would involve heating with sulfur and an amine (typically morpholine) to produce a thioamide, ultimately leading to isoquinoline-4-ethanoic acid derivatives. msu.edursc.org This sequence effectively moves the carbonyl function to the terminal carbon of the side chain and oxidizes it. wikipedia.org

Starting MaterialReagentsProductReaction TypeReference
This compoundOxidizing Agent (e.g., KMnO₄, CrO₃)4-AcetylisoquinolineBenzylic Oxidation(General Principle)
4-AcetylisoquinolineS₈, Morpholine, heat2-(Isoquinolin-4-yl)-1-morpholinoethanethioneWillgerodt-Kindler wikipedia.orgmsu.edu
2-(Isoquinolin-4-yl)-1-morpholinoethanethioneH₂O, H⁺ or OH⁻Isoquinoline-4-acetic acidHydrolysis wikipedia.org

Rearrangement Reactions and Tautomerism Studies

Tautomerism: Tautomerism in the isoquinoline system is primarily observed when specific functional groups capable of proton migration, such as hydroxyl or amino groups, are present on the ring. mdpi.comresearchgate.net For this compound itself, tautomerism is not a significant feature. However, its derivatives can exhibit interesting tautomeric equilibria.

Hydroxyisoquinolines: 3-Hydroxyisoquinoline can exist in equilibrium between the hydroxy (lactim) form and the isoquinolin-3(2H)-one (lactam) form. The position of this equilibrium is highly dependent on the solvent. rsc.org A hypothetical 4-ethyl-3-hydroxyisoquinoline would be expected to exhibit similar behavior.

Amidoisoquinolines: Studies on 1-benzamidoisoquinoline derivatives show a tautomeric equilibrium between the amide form and an enamine form, which can be influenced by substituents. mdpi.com

Rearrangement Reactions: Rearrangement reactions provide pathways to structurally diverse isomers and are fundamental in organic synthesis. numberanalytics.comthermofisher.commasterorganicchemistry.com While no rearrangements starting directly from this compound are prominently documented, related transformations suggest potential pathways.

Claisen Rearrangement: This pericyclic reaction is well-known for allyl aryl ethers. For example, 3-(allyloxy)isoquinoline has been shown to undergo a Claisen rearrangement upon heating to yield 4-allylisoquinolin-3-ol. This demonstrates the feasibility of researchgate.netresearchgate.net-sigmatropic shifts in the isoquinoline system.

Formation of N-Oxides and Quaternary Salts of this compound

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it both basic and nucleophilic, allowing for straightforward formation of N-oxides and quaternary salts.

N-Oxides: Treatment of isoquinoline with an oxidizing agent, typically a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, leads to the formation of isoquinoline-N-oxide. researchgate.netnih.govrsc.org This transformation alters the electronic properties of the ring, activating it for different types of reactions. For example, N-oxidation makes the C1 and C3 positions more susceptible to nucleophilic attack and can also influence the regioselectivity of electrophilic substitution. Various methods have been developed for the synthesis of substituted isoquinoline N-oxides. nih.govnih.gov

Quaternary Salts: As a tertiary amine, the nitrogen atom of this compound readily reacts with alkyl halides in an SN2 reaction to form quaternary isoquinolinium salts. mmsl.cz This classic transformation is known as the Menschutkin reaction . nd.eduwikipedia.orgsemanticscholar.org The reaction involves the quaternization of a tertiary amine with an alkyl halide, and its rate is significantly influenced by the solvent and the nature of the halide. wikipedia.orgresearchgate.net A wide variety of N-substituted 4-ethylisoquinolinium salts can be prepared by selecting the appropriate alkylating agent.

Product TypeReagent(s)Reaction ConditionsDescriptionReference
N-Oxide m-CPBA or H₂O₂/CH₃COOHTypically in a chlorinated solvent (e.g., CH₂Cl₂) or acetic acidOxidation of the ring nitrogen to form this compound N-oxide. researchgate.netnih.gov
Quaternary Salt Alkyl Halide (e.g., CH₃I, C₂H₅Br)Often in a polar solvent like ethanol, acetone, or acetonitrile (B52724)SN2 alkylation of the ring nitrogen (Menschutkin Reaction) to form an N-Alkyl-4-ethylisoquinolinium halide. mmsl.czwikipedia.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Ethylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules in solution.

Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the type of proton, while the coupling patterns (spin-spin splitting) reveal the number of neighboring protons.

For derivatives of 4-ethylisoquinoline, the aromatic protons on the isoquinoline (B145761) core typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm. The exact chemical shifts are influenced by the nature and position of substituents. For instance, in Methyl 3-ethylisoquinoline-4-carboxylate , the proton at the C1 position (H-1) appears as a singlet at a significantly downfield shift of δ 9.26 ppm. amazonaws.com The protons of the ethyl group at the C4 position exhibit a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃). In this specific derivative, the methylene protons appear as a quartet at δ 2.97 ppm with a coupling constant (J) of 7.5 Hz, and the methyl protons are observed as a triplet at δ 1.39 ppm, also with a J value of 7.5 Hz. amazonaws.com The integration of these signals confirms the number of protons in each environment.

The analysis of coupling constants is crucial for determining the connectivity of protons. For example, the triplet-quartet pattern of the ethyl group is a definitive indicator of its presence. Anomalous spectra with significant line broadening have been observed in some 3,4-dihydroisoquinolines, which can be influenced by the solvent and the presence of trace acids, highlighting the importance of sample preparation and experimental conditions. ias.ac.in

Table 1: Representative ¹H NMR Data for a this compound Derivative

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methyl 3-ethylisoquinoline-4-carboxylate H-19.26s-
Aromatic H7.58-7.96m-
OCH₃4.06s-
CH₂ (ethyl)2.97q7.5
CH₃ (ethyl)1.39t7.5
Data sourced from a study on the synthesis of isoquinolines. amazonaws.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom, allowing for the differentiation of sp³, sp², and sp hybridized carbons, as well as carbons bonded to heteroatoms.

In the case of Methyl 3-ethylisoquinoline-4-carboxylate , the carbonyl carbon of the ester group is typically found at the most downfield position, around δ 169.1 ppm. amazonaws.com The aromatic and heterocyclic carbons of the isoquinoline ring system resonate in the range of approximately δ 122 to 155 ppm. amazonaws.com The carbons of the ethyl substituent appear in the upfield region of the spectrum, with the methylene carbon (CH₂) at around δ 29.9 ppm and the terminal methyl carbon (CH₃) at approximately δ 14.4 ppm. amazonaws.com

Table 2: Representative ¹³C NMR Data for a this compound Derivative

CompoundCarbonChemical Shift (δ, ppm)
Methyl 3-ethylisoquinoline-4-carboxylate C=O169.1
Aromatic/Heterocyclic C122.5-154.6
OCH₃52.5
CH₂ (ethyl)29.9
CH₃ (ethyl)14.4
Data sourced from a study on the synthesis of isoquinolines. amazonaws.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR experiments are indispensable for elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are coupled. This is instrumental in piecing together fragments of the molecule by establishing proton-proton connectivities, such as those within the ethyl group and throughout the aromatic rings of this compound derivatives. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). columbia.edu Each cross-peak in an HSQC spectrum links a proton signal on one axis to a carbon signal on the other, providing a definitive assignment of which proton is bonded to which carbon. This is particularly useful for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : In contrast to HSQC, HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.eduyoutube.com This technique is powerful for connecting different spin systems that are not directly linked by proton-proton coupling. For instance, it can show correlations from the protons of the ethyl group to the C4 carbon of the isoquinoline ring, confirming the position of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of a NOESY cross-peak indicates a through-space interaction, which is crucial for determining the stereochemistry and conformation of a molecule. For substituted isoquinolines, NOESY can help to establish the relative orientation of substituents. chemicalbook.com

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the spectra of this compound and its derivatives, leading to a comprehensive structural elucidation. researchgate.netchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation and Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.govnih.govwikipedia.org In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions with minimal fragmentation. This typically results in the observation of the protonated molecule, [M+H]⁺, or other adducts, which allows for the direct and accurate determination of the molecular weight of the compound. nih.gov

For derivatives of this compound, ESI-MS is routinely used to confirm their successful synthesis by matching the observed mass of the [M+H]⁺ ion with the calculated exact mass. For example, high-resolution mass spectrometry (HRMS) using ESI has been employed to confirm the elemental composition of various isoquinoline derivatives with high accuracy. amazonaws.comrsc.orgrsc.org

By increasing the energy in the mass spectrometer (e.g., through in-source fragmentation or tandem mass spectrometry, MS/MS), controlled fragmentation of the parent ion can be induced. The resulting fragment ions provide valuable structural information. For isoquinoline-based structures, common fragmentation pathways include the loss of small neutral molecules and cleavage of substituent groups. The fragmentation pattern is characteristic of the compound's structure and can be used to differentiate between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.com It is an ideal method for the analysis of volatile and semi-volatile compounds. nih.gov In GC-MS, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and detected.

GC-MS is a powerful tool for assessing the purity of this compound and its volatile derivatives. nih.gov A pure compound will ideally show a single peak in the gas chromatogram. The presence of additional peaks indicates the presence of impurities, which can be identified by their mass spectra. The relative purity can be estimated by comparing the peak areas in the chromatogram.

The mass spectrum obtained from the GC-MS analysis provides a "fingerprint" of the compound. Electron ionization is a higher-energy technique compared to ESI and often results in extensive fragmentation. This fragmentation pattern is highly reproducible and can be compared to spectral libraries (such as the NIST library) for confident identification of the compound and any impurities present. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. compoundchem.com Covalent bonds vibrate at specific frequencies corresponding to their bond strength and the mass of the bonded atoms. msu.edu These vibrations include stretching (changes in bond length) and bending (changes in bond angle). interchim.com For this compound, the IR spectrum is a composite of the vibrations from the isoquinoline core and the ethyl substituent.

The analysis of this compound's IR spectrum can be divided into characteristic regions:

Aromatic C-H Stretching: The isoquinoline ring contains aromatic C-H bonds, which typically show stretching vibrations at wavenumbers just above 3000 cm⁻¹. For the parent isoquinoline, these absorptions are observed in the 3100–3000 cm⁻¹ region. irphouse.comvscht.cz

Aliphatic C-H Stretching: The ethyl group (-CH₂CH₃) introduces aliphatic C-H bonds. These bonds exhibit symmetric and asymmetric stretching vibrations in the region just below 3000 cm⁻¹, typically between 2975 and 2850 cm⁻¹.

C=C and C=N Stretching: The aromatic rings of the isoquinoline system contain C=C and C=N bonds. These conjugated double bonds produce a series of characteristic sharp absorption bands in the 1650–1450 cm⁻¹ region. researchgate.net For isoquinoline itself, skeletal stretching modes are found between 1590 and 1124 cm⁻¹. irphouse.com

C-H Bending: Vibrations corresponding to the in-plane and out-of-plane bending of the C-H bonds provide further structural information. Aromatic C-H out-of-plane ("oop") bending vibrations are particularly diagnostic for the substitution pattern and typically appear in the 900–650 cm⁻¹ range. vscht.cz Aliphatic C-H bending vibrations (scissoring, rocking) from the ethyl group appear in the 1470–1370 cm⁻¹ range.

The expected characteristic IR absorption bands for this compound are summarized in the table below, based on data for isoquinoline and common alkyl-aromatic compounds. irphouse.comvscht.czresearchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchIsoquinoline Ring3100 - 3000Medium
Aliphatic C-H StretchEthyl Group (-CH₂CH₃)2975 - 2850Medium-Strong
Aromatic C=C and C=N StretchIsoquinoline Ring1650 - 1450Medium-Strong (multiple bands)
Aliphatic C-H Bend (Scissoring)-CH₂-~1465Medium
Aliphatic C-H Bend (Umbrella)-CH₃~1375Medium
Aromatic C-H Out-of-Plane BendIsoquinoline Ring900 - 650Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those containing π-electrons and conjugated systems. tanta.edu.eg

The isoquinoline ring system is an aromatic chromophore that gives rise to characteristic absorption bands in the UV region. The absorption is due to electronic transitions of π-electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals.

π → π* Transitions: These are high-energy, high-intensity transitions common in aromatic and conjugated systems. For the isoquinoline core, multiple π → π* transitions are expected, leading to strong absorption bands.

n → π* Transitions: The nitrogen atom in the isoquinoline ring possesses a lone pair of non-bonding electrons (n-electrons). These can be excited to an anti-bonding π* orbital. These n → π* transitions are typically of lower energy and significantly lower intensity compared to π → π* transitions. youtube.com

The UV spectrum of a molecule is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of the absorption intensity. libretexts.org The ethyl group at the 4-position acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore. Alkyl groups typically cause a small bathochromic shift (a shift to a longer wavelength, also known as a red shift). Therefore, the λmax values for this compound are expected to be slightly shifted compared to unsubstituted isoquinoline.

The expected electronic transitions and approximate absorption maxima for this compound in a non-polar solvent are outlined below.

Transition TypeOrbitals InvolvedExpected Wavelength (λmax) Region (nm)Expected Intensity (Molar Absorptivity, ε)
π → πHOMO → LUMO~220-230High (~30,000 - 50,000)
π → ππ → π~260-280Moderate (~3,000 - 5,000)
n → πn → π*~310-330Low (~200 - 500)

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

To perform an X-ray crystallographic analysis of this compound, a high-quality single crystal must first be grown. tanta.edu.eg This is often achieved by the slow evaporation of a solution of the purified compound. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted spots provides information about the unit cell dimensions and crystal symmetry, while the intensities of the spots are used to calculate an electron density map from which the atomic structure is determined. ugr.es

While specific crystallographic data for this compound is not publicly available as of this writing, the technique has been successfully applied to numerous isoquinoline derivatives. astrochem.org For this compound, an X-ray analysis would be expected to:

Confirm the planarity of the bicyclic isoquinoline ring system.

Determine the precise bond lengths and angles of the entire molecule.

Define the conformation and orientation of the ethyl group relative to the isoquinoline ring.

Elucidate the packing of molecules in the crystal, identifying any intermolecular forces, such as C-H···π interactions or π-π stacking between the aromatic rings of adjacent molecules.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatography encompasses a set of laboratory techniques used to separate the components of a mixture. libretexts.org It is indispensable for assessing the purity of a synthesized compound like this compound and for monitoring the progress of its synthesis. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. wisc.edu

Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and inexpensive method for qualitative analysis. wisc.edu A spot of the sample is applied to a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. wpmucdn.com

For this compound, a moderately polar compound, a normal-phase TLC system would be effective.

Stationary Phase: Silica gel (SiO₂) is a polar adsorbent and is the standard choice. interchim.com

Mobile Phase: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio is adjusted to achieve optimal separation, aiming for a retention factor (Rf) value between 0.2 and 0.8 for the main compound spot. The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the separation, identification, and quantification of compounds. nih.gov A high-pressure pump forces the mobile phase through a column packed with the stationary phase. Reversed-phase HPLC is a common mode used for moderately polar organic molecules.

A typical reversed-phase HPLC method for the purity assessment of this compound would involve:

Stationary Phase: A non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica column. nih.govasianjpr.com

Mobile Phase: A polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often used to ensure the separation of impurities with a wide range of polarities. nih.govresearchgate.net

Detection: A UV detector set at one of the compound's absorption maxima (e.g., ~225 nm or ~270 nm) would provide high sensitivity for detecting this compound and any aromatic impurities. nih.gov

The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

TechniqueStationary PhaseTypical Mobile Phase SystemPurpose
TLC Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 70:30 v/v)Rapid purity check, reaction monitoring
HPLC C18 Bonded SilicaAcetonitrile and Water (often with 0.1% TFA or Formic Acid)Quantitative purity analysis, impurity profiling

Theoretical and Computational Chemistry of 4 Ethylisoquinoline

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For 4-ethylisoquinoline, MD simulations can provide detailed insights into the conformational dynamics of the ethyl group. By simulating the molecule in a solvated environment, researchers can observe the rotation of the C-C bond connecting the ethyl group to the isoquinoline (B145761) ring and identify the most stable conformations. nih.govnih.gov

These simulations, often performed using software like Gromacs or NAMD with force fields such as CHARMM36, track the trajectory of each atom based on classical mechanics. nih.govmdpi.com The analysis of these trajectories can reveal key information about the molecule's flexibility, solvent-accessible surface area, and the formation of intramolecular hydrogen bonds, all of which influence its interaction with biological targets. nih.gov Understanding the conformational preferences of the ethyl group is crucial, as it can significantly impact the molecule's binding affinity to a receptor.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. DFT calculations are widely used to compute vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. figshare.comarabjchem.org

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra, providing chemical shifts for each unique proton and carbon atom. nih.gov Similarly, the vibrational spectrum can be calculated, with predicted frequencies corresponding to specific bond stretches, bends, and torsions within the molecule, such as the C-H stretches of the ethyl group or the ring vibrations of the isoquinoline core. arabjchem.org These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Table 2: Types of Spectroscopic Data Predictable via Computational Methods.
Spectroscopic TechniquePredicted ParametersComputational MethodRelevance for this compound
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)DFTIdentification of functional groups (C-H, C=C, C=N) and ethyl group vibrations. arabjchem.org
Raman SpectroscopyVibrational Frequencies (cm⁻¹)DFTComplementary to IR, especially for symmetric vibrations of the aromatic ring. arabjchem.org
¹H NMR SpectroscopyChemical Shifts (ppm)DFT (GIAO method)Prediction of proton environments in the aromatic ring and the ethyl group. nih.gov
¹³C NMR SpectroscopyChemical Shifts (ppm)DFT (GIAO method)Prediction of carbon environments in the isoquinoline core and ethyl substituent. nih.gov
UV-Visible SpectroscopyElectronic Transitions (λmax)TD-DFTAnalysis of π-π* transitions within the conjugated isoquinoline system. nih.gov

Reaction Mechanism Elucidation Through Transition State Modeling

Understanding how a chemical reaction occurs is crucial for controlling its outcome. Computational modeling can elucidate reaction mechanisms by identifying the transition state—the highest energy point along the reaction pathway. mit.eduucsb.edu For reactions involving this compound, such as oxidation, electrophilic substitution, or alkylation, DFT calculations can be used to locate the structure of the transition state. nih.govacs.org

A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov By calculating the energies of the reactants, products, and the transition state, the activation energy for the reaction can be determined. ucsb.edu For instance, a study on the oxidation of quinoline (B57606) by an enzyme used DFT to predict the transition state structure, confirming the site of interaction and supporting a specific mechanistic route. nih.gov Similar methods could be applied to predict the reactivity of the C4 position of this compound and design catalysts for specific transformations.

Structure-Activity Relationship (SAR) Studies In Silico

In silico Structure-Activity Relationship (SAR) studies are essential in drug discovery for rationally designing new molecules with improved biological activity. nih.gov These computational methods build models that correlate the structural or physicochemical properties of a series of compounds with their biological effects. researchgate.net For this compound, SAR studies could explore how modifications to the molecule affect its potential therapeutic activity.

Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) are used to develop these predictive models. nih.govmdpi.com These models use molecular descriptors—such as steric, electronic, and hydrophobic properties—to predict the activity of new, unsynthesized analogs. For a hypothetical series of this compound derivatives, a QSAR model could predict how substituting different groups on the isoquinoline ring or modifying the ethyl chain would impact a specific biological activity, such as enzyme inhibition. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be potent and effective, saving time and resources. nih.gov

Table 3: Illustrative Descriptors for an In Silico SAR Study of this compound Analogs.
Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
ElectronicPartial Atomic Charges, HOMO/LUMO EnergiesGoverns electrostatic and orbital interactions with a biological target. mdpi.com
Steric/TopologicalMolecular Volume, Surface Area, Molar RefractivityDetermines the fit of the molecule into a receptor's binding pocket. researchgate.net
HydrophobicityLogP (Octanol-Water Partition Coefficient)Affects membrane permeability and hydrophobic interactions with the target. researchgate.net
3D Field-BasedCoMFA/CoMSIA Fields (Steric, Electrostatic)Maps regions around the molecule where changes in shape and charge are favorable or unfavorable for activity. nih.gov

Investigational Biological Activities and Molecular Interactions of 4 Ethylisoquinoline Non Clinical Focus

Enzyme Inhibition Studies In Vitro

Protein Kinase Inhibition (e.g., PKA, MAPK/ERK pathway components)

The isoquinoline (B145761) scaffold is a recognized pharmacophore in the development of protein kinase inhibitors. While specific studies on 4-ethylisoquinoline are not prevalent in the reviewed literature, numerous derivatives have demonstrated potent inhibitory activity against several protein kinases.

Research into a wide array of isoquinoline derivatives has identified them as potent and selective inhibitors of the catalytic subunit of cyclic AMP-dependent protein kinase (PKA). nih.gov A series of 1,3-disubstituted and 1,3,4-trisubstituted isoquinolines have shown significant inhibitory capabilities, with IC50 values in the nanomolar range. nih.gov These compounds typically act as competitive inhibitors with respect to ATP. nih.gov

Furthermore, the isoquinoline framework has been utilized to develop inhibitors for other kinases, such as Protein Kinase C ζ (PKCζ). nih.gov A fragment-merging strategy has successfully identified 4,6-disubstituted and 5,7-disubstituted isoquinolines as novel classes of PKCζ inhibitors. nih.gov The MAPK/ERK pathway, a critical signaling cascade in cell proliferation and survival, is a key target in various pathologies. nih.gov While direct inhibition of this pathway by this compound has not been documented, the general activity of isoquinoline derivatives as kinase inhibitors suggests this as a potential area for investigation. nih.govnih.gov For instance, certain isoquinoline sulfonamide compounds are known to inhibit protein kinases by competing with ATP. nih.gov

Compound ClassTarget KinaseIC50 ValueInhibition Type
1,3,4-Trisubstituted IsoquinolinesPKA30-50 nMCompetitive with ATP
5,7-Disubstituted Isoquinoline 37 PKCζ--
Isoquinoline Sulfonamides (e.g., CK17)Casein Kinase-1-Competitive with ATP

Data compiled from studies on various isoquinoline derivatives. nih.govnih.govnih.gov

Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP450) enzymes are crucial for the metabolism of a vast number of xenobiotics. wikipedia.orgmdpi.com The interaction of chemical compounds with these enzymes, either through inhibition or induction, is a significant area of pharmacological research. nih.govresearchgate.net Studies on plant-derived isoquinoline alkaloids have revealed significant interactions with major human drug-metabolizing CYP enzymes. researchgate.net

A comprehensive study of 36 isoquinoline alkaloids demonstrated that many of these compounds inhibit various CYP isoforms with differing potencies. researchgate.net Notably, CYP2D6 was at least moderately inhibited by 26 of the 34 tested alkaloids, and CYP2C19 was moderately inhibited by 15 of the 36 alkaloids. researchgate.net In contrast, CYP1A2, CYP2B6, CYP2C8, and CYP2C9 were less susceptible to inhibition by this class of compounds, and no significant inhibition of CYP2A6 was observed. researchgate.net

Specific isoquinoline alkaloids, such as parfumine, have been identified as potent inhibitors of CYP3A4 (IC50 < 1 μM) and also suppress other CYP enzymes at higher concentrations. researchgate.net Research on the metabolism of quinoline (B57606), a related heterocyclic compound, has identified specific CYP enzymes responsible for its biotransformation. In human liver microsomes, CYP2E1 is the primary enzyme for the formation of 3-hydroxyquinoline, while CYP2A6 is principally involved in the creation of quinoline-1-oxide. oup.com

CYP IsoformInteraction with Isoquinoline Alkaloids
CYP1A2Minor Inhibition
CYP2A6No Significant Inhibition
CYP2B6Minor Inhibition
CYP2C8Minor Inhibition
CYP2C9Minor Inhibition
CYP2C19Moderately Inhibited
CYP2D6Moderately to Potently Inhibited
CYP3A4Potently Inhibited (by specific alkaloids)

This table summarizes the general inhibitory profile of a range of isoquinoline alkaloids against major human CYP450 enzymes. researchgate.net

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase inhibitors are a class of compounds that delay the absorption of carbohydrates from the small intestine, thereby managing postprandial hyperglycemia. nih.govwikipedia.orgdiabetes.org.uk The isoquinoline and quinoline scaffolds have been identified as promising frameworks for the development of potent alpha-glucosidase inhibitors. dntb.gov.uanih.govresearchgate.net

A study of indolo[1,2-b]isoquinoline derivatives revealed that all tested compounds exhibited significant α-glucosidase inhibitory effects, with IC50 values ranging from 3.44 to 41.24 μM, which were considerably more potent than the standard drug, acarbose (B1664774) (IC50 value: 640.57 μM). nih.gov Kinetic analysis of the most potent of these compounds indicated a reversible and mixed-type inhibition mechanism, suggesting that they may bind to an allosteric site on the enzyme. nih.gov This binding is thought to induce conformational changes in the α-glucosidase enzyme. nih.gov

Similarly, various quinoline derivatives have been synthesized and shown to be powerful α-glucosidase inhibitors. researchgate.net The inhibitory potential of these compounds highlights the therapeutic relevance of this chemical class in the context of metabolic disorders. acs.orgnih.gov

Compound ClassIC50 Value (α-glucosidase inhibition)
Indolo[1,2-b]isoquinoline derivatives3.44 - 41.24 µM
Acarbose (Reference)640.57 µM
Quinoline-oxadiazole Schiff base derivatives2.60 - 102.12 µM

Data from studies on isoquinoline and quinoline derivatives. nih.govresearchgate.net

HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for the replication of the HIV virus, as it catalyzes the integration of viral DNA into the host cell's genome. patsnap.com Inhibitors of this enzyme are a key component of modern antiretroviral therapy. patsnap.comnih.gov The isoquinoline scaffold has emerged as a novel chemical class for the development of allosteric HIV-1 integrase inhibitors (ALLINIs). nih.govacs.org

A series of synthesized isoquinoline analogues have been shown to act as ALLINIs. nih.gov The lead compound from this series, 6l , was found to bind to the integrase dimer interface and promote the formation of inactive, higher-order protein multimers. nih.gov Notably, this compound demonstrated potent activity against an HIV-1 variant that is resistant to earlier quinoline-based inhibitors. nih.govacs.org Other research has focused on 2-hydroxyisoquinoline-1,3(2H,4H)-diones as dual inhibitors of HIV-1 integrase and the ribonuclease H function of reverse transcriptase. nih.gov The introduction of lipophilic alkyl groups at the 4-position of the isoquinoline ring was found to enhance selectivity for integrase inhibition. nih.gov

Compound ClassMechanism of Action
Isoquinoline Analogues (e.g., 6l )Allosteric inhibition, promotion of inactive integrase multimers
2-Hydroxyisoquinoline-1,3(2H,4H)-dionesDual inhibition of HIV-1 integrase and RNase H

Summary of findings from studies on isoquinoline derivatives as HIV-1 integrase inhibitors. nih.govnih.gov

Receptor Binding and Modulation Studies In Vitro

Alpha 2B-Adrenergic Receptor Antagonism and Platelet Aggregation Modulation

The alpha-2 adrenergic receptors, which include the alpha-2A and alpha-2B subtypes, are involved in various physiological processes. nih.govyoutube.com While specific studies on this compound are lacking, research on related heterocyclic compounds has explored their activity at these receptors. The synthesis and evaluation of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines have identified compounds with potent alpha-2 adrenergic agonist and antagonist activities. nih.gov

Modification of the substituents on the indoline (B122111) ring of these compounds allowed for the separation of agonist and antagonist effects. nih.gov For example, the N-allylindoline 4d was found to be a more potent alpha-2 adrenergic antagonist than the reference compound idazoxan (B1206943) in in vitro assays. nih.gov These findings indicate that the broader chemical space including quinoline-like structures can interact with alpha-2 adrenergic receptors, suggesting a potential, though unconfirmed, area of investigation for this compound.

CompoundReceptor Activity
Indolin-2-yl imidazoline (B1206853) 4b Potent alpha 2-adrenergic agonist and antagonist activity
N-allylindoline 4d Potent alpha 2-adrenergic antagonist

Data from a study on indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. nih.gov

Sigma Receptor Binding Affinity and Selectivity

The sigma receptor system, comprising at least two subtypes (σ1 and σ2), has been identified as a target for therapeutic intervention in neuropsychiatric disorders and cancer. Although direct studies on this compound's affinity for these receptors are not detailed in the reviewed literature, research on related isoquinoline structures provides insight into how this chemical class interacts with sigma receptors.

Studies have explored how modifications to the isoquinoline core affect binding affinity and selectivity. For instance, benzamide-isoquinoline derivatives have been synthesized to probe the molecular determinants of ligand selectivity between σ1 and σ2 receptors. It was found that the addition of an electron-donating methoxy (B1213986) group to the benzamide (B126) phenyl ring of an isoquinoline derivative could dramatically improve selectivity for the σ2 receptor over the σ1 receptor. nih.gov This highlights that electronic properties and substituent positioning on isoquinoline-based structures are critical for sigma receptor interaction. nih.gov

Furthermore, competitive binding assays using rat liver membranes, which are rich in σ2 receptors, have been employed to determine the binding affinities of new compounds. nih.gov For example, the compound trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz[f]isoquinoline has demonstrated exceptionally high affinity for sigma sites, with a reported affinity of 0.25 nM, making it one of the most potent sigma ligands identified to date. sigmaaldrich.com Such findings underscore the potential of the isoquinoline scaffold in developing highly potent and selective sigma receptor ligands. sigmaaldrich.com

Serotonin (B10506) Receptor (5-HT2) Interactions and Mechanistic Insights

The serotonin (5-HT) system, particularly the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C), is a key regulator of numerous physiological and pathological processes and a target for various therapeutics. nih.gov The interaction of isoquinoline derivatives with these receptors has been a subject of pharmacological research.

A series of novel isoquinolinone derivatives were synthesized and evaluated for their potential as multi-target antipsychotics. One particular compound demonstrated high affinity for a range of receptors, including the serotonin 5-HT2A receptor. nih.gov This multi-receptor activity suggests that isoquinoline-based compounds can be engineered to modulate several neurotransmitter systems simultaneously. nih.gov

The mechanism of action for 5-HT2 receptors typically involves coupling to Gαq/11 proteins, which activates phospholipase Cβ and leads to an increase in intracellular calcium. nih.gov The stereoselectivity of ligand binding to the 5-HT2 receptor is a crucial factor, as demonstrated in studies with other ligands, indicating that the specific three-dimensional structure of a compound dictates its binding effectiveness. capes.gov.br While direct mechanistic studies on this compound are pending, the research on analogous compounds shows that the isoquinoline scaffold is a viable backbone for developing ligands that can interact with and modulate 5-HT2 receptor activity. nih.gov

Opioid Receptor Binding Affinity and Ligand Interactions

Opioid receptors (mu, delta, and kappa) are critical targets for pain management. The isoquinoline framework is a core component of many well-known opioid alkaloids, such as morphine. Research has focused on synthesizing and evaluating novel isoquinoline derivatives to understand their binding affinities and functional activities at these receptors. nih.govsemanticscholar.org

Studies on benzo[f]isoquinoline derivatives have been conducted to probe the ligand binding site of the mu-opioid receptor. These investigations revealed that the position and mobility of the piperidine-nitrogen within the isoquinoline structure are critical determinants for effective binding. nih.gov For example, moving the nitrogen atom closer to the phenolic ring was found to drastically decrease binding affinity. nih.gov Conversely, another synthesized benzo[f]isoquinoline agonist, WB4/PH, showed an affinity comparable to morphine, confirming that the isoquinoline scaffold can be modified to produce potent opioid receptor agonists. nih.gov

Further research into substituted trans-3-(decahydro-4a-isoquinolinyl)phenols has shown that modifications can influence selectivity between mu- and kappa-opioid receptors. For instance, introducing a 6-exocyclic methylene (B1212753) group enhanced kappa-opioid receptor selectivity, while N-methyl derivatives tended to show greater mu-receptor selectivity. nih.gov These findings demonstrate that the isoquinoline structure is a versatile template for creating ligands with specific opioid receptor binding profiles. nih.govresearchgate.net

In Vitro Antimicrobial Activity Investigations (e.g., antibacterial, antifungal, antimalarial)

The isoquinoline scaffold is present in numerous natural and synthetic compounds that exhibit a wide range of antimicrobial properties. researchgate.net

Antibacterial Activity: Several studies have highlighted the antibacterial potential of isoquinoline derivatives. mdpi.com A novel synthetic compound, 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was evaluated against Pseudomonas aeruginosa and found to have a minimum inhibitory concentration (MIC) ranging from 6.0 to 24.0 µg/ml. This compound was also shown to down-regulate the expression of important virulence factors in P. aeruginosa. Another study on tricyclic isoquinoline derivatives identified compounds with activity against Gram-positive pathogens like Staphylococcus aureus (MIC of 16 µg/mL) and Streptococcus pneumoniae (MIC of 32 µg/mL). mdpi.com

Antifungal and Antimalarial Activity: The broad biological activity of isoquinolines extends to antifungal and antimalarial properties. semanticscholar.org While specific data for this compound is not available, the general class of isoquinoline alkaloids has been investigated for these effects. For instance, berberine, a well-known isoquinoline alkaloid, has demonstrated antifungal activity. The development of isoquinoline-based compounds remains an active area of research for new anti-infective agents. nih.gov

In Vitro Anticancer Mechanistic Studies

The anticancer properties of isoquinoline alkaloids and their synthetic derivatives are well-documented, with research focusing on their ability to inhibit cancer cell growth and induce cell death through various mechanisms. nih.govresearchgate.net

Inhibition of Cancer Cell Line Proliferation

Isoquinoline derivatives have been shown to effectively inhibit the proliferation of various cancer cell lines. nih.gov In one study, two novel isoquinoline derivatives, denoted B01002 and C26001, were found to inhibit the proliferation of human SKOV3 ovarian cancer cells in a concentration-dependent manner, with IC50 values of 7.65 µg/mL and 11.68 µg/mL, respectively. nih.gov The study, which screened 533 isoquinoline derivatives, highlighted the potential of this chemical class to yield potent antiproliferative agents. nih.govdovepress.com

Other research has focused on isoquinolinequinone N-oxides, with one potent compound exhibiting a mean GI50 of 0.21 μM across 52 different human tumor cell lines. acs.org The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in marine alkaloids like lamellarins, has also produced highly potent cytotoxic compounds against a wide variety of cancer cells. rsc.org For example, Lamellarin D has shown potent activity against human prostate cancer cells and leukemia cells. rsc.org These studies collectively affirm that the isoquinoline framework is a promising starting point for the design of novel anticancer agents that act by inhibiting cell proliferation. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Disruption

A primary mechanism through which isoquinoline derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and disrupting the normal cell cycle in cancer cells. nih.govresearchgate.net

Flow cytometry analysis has shown that treatment with certain isoquinoline derivatives leads to a significant increase in apoptotic cells. nih.govdovepress.com For instance, compounds B01002 and C26001 were shown to induce apoptosis in ovarian cancer cells. nih.gov Mechanistically, these compounds were found to downregulate inhibitor of apoptosis proteins (IAPs) such as XIAP and cIAP-1, leading to the activation of caspase-3 and subsequent apoptosis. nih.govdovepress.com

Furthermore, isoquinoline derivatives can arrest the cell cycle at different phases, thereby preventing cancer cell division. nih.gov Berberine, an isoquinoline alkaloid, can induce G1 or G2/M phase arrest in different cancer cell lines. nih.gov A study on novel tetrahydroisoquinolines found that one compound caused cell cycle arrest at the G2/M phase and a 79-fold increase in apoptosis in A549 lung cancer cells, while another arrested the cell cycle at the S phase and produced a 69-fold increase in apoptosis in MCF7 breast cancer cells. nih.gov Similarly, other derivatives have been found to disrupt the mitochondrial membrane potential, leading to the induction of apoptosis. acs.org This body of evidence indicates that inducing apoptosis and disrupting the cell cycle are key mechanisms of action for the anticancer activity of the isoquinoline class of compounds. nih.govresearchgate.net

Interference with Kinase Activity in Cellular Models

There is currently no published research or data available that specifically investigates or details the interference of this compound with kinase activity in any cellular models.

Anti-inflammatory Properties In Vitro and Mechanistic Pathways

There is currently no published research or data available from in vitro studies that characterizes the anti-inflammatory properties of this compound or elucidates its potential mechanistic pathways.

Applications and Emerging Roles of 4 Ethylisoquinoline and Its Analogues in Advanced Materials and Catalysis

Ligand Chemistry in Coordination Compounds and Metal Complexes

The nitrogen atom in the isoquinoline (B145761) ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating with a wide array of metal ions. This ability to act as a ligand is fundamental to the formation of coordination compounds and metal complexes. Analogues of 4-ethylisoquinoline, such as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been shown to be effective bidentate ligands. ukzn.ac.zamdpi.com These ligands coordinate with transition metals like Cu²⁺ and Co²⁺ in a 2:1 ligand-to-metal ratio. ukzn.ac.zamdpi.com

Furthermore, more complex derivatives, such as 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine, have been synthesized and their coordination with Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺ has been studied. nih.govresearchgate.net In these instances, the isoquinoline derivative acts as a multidentate ligand, forming stable complexes. nih.govresearchgate.net The study of these coordination compounds is crucial as they often form the basis for the development of new catalysts and functional materials.

Ligand AnalogueMetal Ion(s)Ligand-to-Metal RatioReference
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidCu²⁺, Co²⁺2:1 ukzn.ac.zamdpi.com
2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridineCu²⁺, Co²⁺, Co³⁺, Fe³⁺1:1 nih.govresearchgate.net

Catalytic Applications

The catalytic potential of isoquinoline derivatives is a burgeoning field of research, with applications in both organocatalysis and transition metal-catalyzed reactions.

Role in Transition Metal-Catalyzed Organic Reactions

Transition metal complexes bearing isoquinoline-based ligands are pivotal in a variety of organic transformations. The coordination compounds formed from isoquinoline analogues have been tested for their catalytic activity in enantioselective reactions. mdpi.comnih.gov For example, copper(II) complexes of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been used to catalyze the nitroaldol (Henry) reaction. researchgate.net Specifically, the reaction between nitromethane (B149229) and 4-nitrobenzaldehyde (B150856) showed the highest enantioselective efficiency when catalyzed by a coordination compound containing Cu²⁺. researchgate.net

The broader field of transition metal-catalyzed cross-coupling reactions frequently employs nitrogen-containing heterocyclic ligands. mdpi-res.comrsc.orgresearchgate.netmdpi.com These reactions are fundamental for the construction of complex organic molecules. Isoquinoline derivatives can serve as ligands that stabilize the metal center and modulate its catalytic activity. While specific studies detailing the use of this compound in this context are limited, the established utility of the isoquinoline framework suggests that its derivatives are viable candidates for ligand development in this area. nih.gov

Advanced Materials Science Applications

The unique photophysical and electronic properties of the isoquinoline nucleus make it an attractive building block for advanced materials.

Integration into Conductive and Optical Materials

Conductive polymers are organic materials that can conduct electricity, with applications ranging from electronics to energy storage. frontiersin.orgfrontiersin.org The synthesis of these materials often involves the polymerization of aromatic heterocyclic monomers. researchgate.net The planarity and π-conjugated system of the isoquinoline ring make it a suitable candidate for incorporation into conductive polymer backbones. While direct polymerization of this compound has not been extensively reported, the general strategy of using functionalized heterocyclic monomers to create conductive polymers with tailored redox properties is well-established. cambridge.org The ethyl group at the 4-position could enhance the solubility of the resulting polymer, a crucial factor for processability. researchgate.net

In the realm of optical materials, quinoline (B57606) and isoquinoline derivatives are known for their fluorescence properties. mdpi.comresearchgate.net The optical properties of these compounds can be tuned by modifying their chemical structure. For example, the introduction of different substituents can alter the absorption and emission wavelengths. This tunability makes them promising for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The investigation of the specific optical properties of this compound and its incorporation into polymeric or composite materials could lead to the development of novel optical devices.

Development of Sensors and Molecular Probes

The ability of the isoquinoline nitrogen to interact with analytes, coupled with its potential for fluorescence, makes it an excellent scaffold for the design of chemical sensors and molecular probes. nih.govnih.gov These tools are essential for detecting specific chemical species in various environments, including biological systems.

Fluorescent chemosensors often rely on a receptor unit that binds to the analyte and a fluorophore that signals the binding event. The isoquinoline core can serve as the fluorophore, and functional groups can be introduced to act as the receptor. For instance, sensors functionalized with metal-binding proteins have been developed for the detection of heavy metal ions. nih.gov Organic chromofluorescent chemosensors are particularly attractive for the detection of heavy and transition metal ions due to their potential for selective and sensitive real-time analysis. nih.gov

Molecular probes are invaluable for imaging and diagnostics. nih.gov Chiral fluorescent molecular scaffolds are being developed for targeted imaging within cells. nih.gov While specific probes based on this compound are not yet prevalent, the development of fluorescent probes based on the related quinoline scaffold for detecting species like nitric oxide highlights the potential of this class of compounds. The design and synthesis of this compound derivatives with specific recognition capabilities could lead to new and effective sensors and probes for a wide range of applications, from environmental monitoring to medical diagnostics. nih.gov

Precursors for Metal-Organic Frameworks (MOFs)

The unique structural and electronic properties of the isoquinoline scaffold have positioned its derivatives as valuable building blocks in materials science, particularly as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). amerigoscientific.com MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The judicious selection of these components allows for the precise tuning of the resulting MOF's properties, including pore size, surface area, and chemical environment, for specific applications. researchgate.netnih.gov

The versatility of MOF design means that by altering the organic linker, materials with highly specific properties can be engineered. mdpi.com For instance, the incorporation of isoquinoline-based linkers can create MOFs with tailored pore sizes and functionalities. amerigoscientific.com While direct research on this compound as a MOF precursor is not extensively documented, the principles are demonstrated by related structures. The synthesis generally involves the solvothermal reaction of a metal salt with the isoquinoline-based organic linker. mdpi.com This process can lead to the formation of highly stable and porous materials. For example, a thermally stable isoquinoline-based ultra-microporous MOF has demonstrated high selectivity for methane (B114726) separation, underscoring the potential of this class of compounds in creating advanced materials for industrial applications. researchgate.net

Table 1: Examples of Isoquinoline-Related Metal-Organic Frameworks and Their Properties

MOF Name/Type Metal Center Organic Linker Principle Key Properties & Applications
Ni-Qc-5 Nickel Based on quinoline-2-carboxylic acid (related structure) High selectivity for CH4 over N2; potential for coal-mine methane separation. researchgate.net
Zn2(5-aip)2(bpy) Zinc Pillar-layer MOF with amine functionality Used for CH4/N2 separation; synthesis via environmentally friendly mechanochemistry. researchgate.net
MOF-Co Cobalt General cobalt-based MOF Studied for its environmental impact, showing no inhibition of oxygen consumption in activated sludge, relevant for wastewater applications. mdpi.com

| Zr-MOFs | Zirconium | Carboxylate-based linkers (general class) | Noted for unparalleled thermal and hydrothermal stability, making them suitable for biomedical applications. nih.gov |

Use in Dye and Pigment Industries

The isoquinoline nucleus is a key structural motif in the synthesis of various dyes and pigments. amerigoscientific.comwikipedia.org The extended π-conjugated system of the aromatic rings is a chromophore, the part of a molecule responsible for its color. The specific color and properties of the resulting dye can be fine-tuned by attaching various substituent groups to the isoquinoline core.

These substituents, known as auxochromes, can modify the absorption of light by the chromophore, leading to changes in color intensity and hue. Functional groups like the ethyl group in this compound can act as such modifiers. The ability to chemically alter the isoquinoline structure allows for the creation of a broad spectrum of colors and shades. amerigoscientific.com

Beyond color, the stability of isoquinoline-based dyes is a significant advantage. They often exhibit high resistance to degradation from light, heat, and chemicals, which ensures the colorfastness and longevity of the dyed products. amerigoscientific.com This durability is a critical requirement in industries such as textiles. amerigoscientific.com A prominent example from the broader family of benzopyridines is Quinoline Yellow, a dye used in textiles and, in some regions, as a food colorant. amerigoscientific.comepa.gov The processes for creating these complex molecules often start with cyclic benzenoids like naphthalene, which are then converted through multiple steps of substitution and condensation to form the final dye structure. epa.gov

Table 2: Applications of Isoquinoline-Related Compounds in Dyes

Compound Family Example Dye Typical Application Areas Key Characteristics
Quinolines Quinoline Yellow Textiles, paper, cosmetics, food (in some jurisdictions). amerigoscientific.comepa.govscribd.com Bright yellow color, good stability. amerigoscientific.com
Acridines C.I. 46000 Leather, plastics, industrial antiseptic. epa.gov Broad applications in paints as tints and blends. epa.gov

| General Isoquinoline Derivatives | Various proprietary dyes | Textiles, paints, pigments. amerigoscientific.comwikipedia.org | High stability to light and heat, wide range of achievable colors. amerigoscientific.com |

Application as Chemical Probes for Cellular and Biochemical Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as cells and biochemical pathways. escholarship.org An effective probe must be potent and selective for its intended biological target to ensure that the observed effects are genuinely due to interaction with that target and not off-target activities. escholarship.org Isoquinoline derivatives have emerged as a promising scaffold for the development of such probes, largely due to their inherent fluorescent properties and versatile biological activities. nih.gov

Significant research has focused on synthesizing novel isoquinoline derivatives and characterizing their photophysical properties. nih.gov Many of these compounds exhibit fluorescence, meaning they can absorb light at one wavelength and emit it at a longer wavelength. This property is invaluable for use in fluorescence microscopy and other imaging techniques to visualize cellular structures and processes. By attaching an isoquinoline fluorophore to a molecule that binds to a specific protein or cellular component, researchers can track the location and dynamics of that component within a living cell.

For instance, studies have demonstrated the synthesis of isoquinoline derivatives with high molar extinction coefficients and fluorescence quantum yields. nih.gov The absorption and emission wavelengths of these compounds can be shifted by modifying their chemical structure, allowing for the design of probes for specific experimental needs. nih.gov Beyond imaging, isoquinoline-based compounds have been developed as probes to investigate various diseases. For example, certain derivatives have shown potent and selective inhibitory activity against specific enzymes or protein-protein interactions, such as those involved in cancer, making them useful tools for dissecting disease mechanisms. nih.gov Researchers have utilized isoquinoline derivatives to probe bacterial systems, with some compounds showing strong bactericidal activity against multidrug-resistant strains and helping to elucidate mechanisms of action by observing their effects on bacterial cell wall and nucleic acid synthesis. nih.gov

Table 3: Photophysical Properties of Selected Experimental Isoquinoline-Based Fluorescent Probes

Compound ID (from source) Absorption Max (λabs, nm) Emission Max (λem, nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Fluorescence Quantum Yield (ΦF)
3a 356 433 3218 0.089
3b 363 439 3824 0.046
3c 368 441 4253 0.035
3e 377 444 5083 0.505
5 (N-methyl analog of 3e) 380 448 Not specified 0.479

Data derived from a study on novel isoquinoline derivatives, measured in 0.1 M H₂SO₄ solution. nih.gov

Future Research Directions and Unaddressed Challenges in 4 Ethylisoquinoline Research

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of substituted isoquinolines has been a subject of extensive research, with numerous methods developed over the years. quimicaorganica.org Traditional approaches such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been foundational. quimicaorganica.org More contemporary methods often employ transition-metal catalysis, including palladium, copper, ruthenium, and rhodium, to construct the isoquinoline (B145761) core. organic-chemistry.orgresearchgate.net

A significant unaddressed challenge is the development of a direct and high-yielding synthesis specifically for 4-ethylisoquinoline. While methods for introducing substituents at the C4 position exist, they often involve multi-step processes. For instance, a plausible route could involve a Heck reaction on 4-bromoisoquinoline (B23445) followed by catalytic hydrogenation. nih.gov However, the efficiency and scalability of such a sequence for preparing this compound specifically have not been extensively documented.

Table 1: Comparison of General Synthetic Strategies for Substituted Isoquinolines

MethodCatalyst/ReagentsAdvantagesDisadvantages
Bischler-Napieralski Lewis acids (e.g., POCl₃, P₂O₅)Well-established, uses readily available starting materials.Often requires harsh conditions, limited to certain substitution patterns.
Pictet-Spengler Acidic conditionsForms tetrahydroisoquinolines, useful for accessing reduced derivatives.Requires subsequent oxidation to form the aromatic isoquinoline.
Pomeranz-Fritsch Strong acidProvides access to the isoquinoline core.Can suffer from low yields due to side reactions. quimicaorganica.org
Palladium-catalyzed Cross-Coupling Pd catalysts (e.g., Pd(PPh₃)₄)High functional group tolerance, versatile for various substitutions.Can be expensive, may require multi-step synthesis of precursors. organic-chemistry.org
Copper-catalyzed Reactions Cu catalystsCost-effective compared to palladium, good for certain cyclizations.Can have limitations in substrate scope and reaction conditions. organic-chemistry.org
Ruthenium-catalyzed Annulation Ru catalystsEnables C-H activation strategies, often highly regioselective.Catalyst development is ongoing, may require specific directing groups. organic-chemistry.org

Comprehensive Exploration of Structure-Reactivity Relationships for Directed Synthesis

The electronic and steric properties of substituents on the isoquinoline ring profoundly influence its reactivity. For this compound, the electron-donating nature of the ethyl group at the C4 position is expected to impact the nucleophilicity and basicity of the heterocyclic ring. A comprehensive understanding of these structure-reactivity relationships is crucial for designing targeted synthetic modifications.

Future investigations should systematically explore how the 4-ethyl group influences the outcome of various chemical transformations, such as electrophilic aromatic substitution, nucleophilic attack, and metal-catalyzed cross-coupling reactions at other positions of the isoquinoline core. This knowledge would enable the rational design of synthetic routes to novel and complex this compound derivatives. For example, understanding the directing effects of the 4-ethyl group would be instrumental in selectively functionalizing the C1, C5, or C8 positions.

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level In Vitro

Isoquinoline alkaloids and their synthetic derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. sdiarticle4.comnih.govresearchgate.net The specific biological profile of this compound, however, remains largely unexplored.

A critical area for future research is the in-vitro evaluation of this compound against a diverse panel of biological targets. This should include studies on its potential cytotoxicity against various cancer cell lines, its activity against pathogenic bacteria and fungi, and its modulatory effects on key enzymes and receptors. nih.govnih.gov

Furthermore, detailed mechanistic studies are required to understand how this compound interacts with biological macromolecules at the molecular level. Techniques such as X-ray crystallography of protein-ligand complexes, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking could provide valuable insights into its binding modes and the specific interactions that govern its biological activity. Understanding these interactions is a prerequisite for any future drug development efforts based on this scaffold. researchgate.net

Innovative Applications in Emerging Fields of Material Science and Nanoscience

The unique photophysical properties of aromatic heterocycles like isoquinoline open up possibilities for their application in material science and nanoscience. Isoquinoline derivatives have been investigated for their fluorescent properties and their potential use as organic fluorophores. mdpi.com

A key unaddressed challenge is the characterization of the photophysical properties of this compound and its derivatives. Future research should focus on investigating its absorption and emission spectra, quantum yield, and solvatochromism. Depending on these properties, this compound-based compounds could be designed for applications such as organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for biological imaging.

The incorporation of this compound into larger conjugated systems or polymers could also lead to the development of novel organic materials with tailored electronic and optical properties. Its potential as a ligand in the formation of metal-organic frameworks (MOFs) or as a component in supramolecular assemblies also warrants investigation.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from synthesis planning to property prediction. nih.govmdpi.com For this compound, these computational tools offer a significant opportunity to accelerate discovery and overcome existing challenges.

Addressing Sustainability and Scalability in Advanced Synthetic Routes

For any chemical compound to have a real-world impact, its synthesis must be both sustainable and scalable. This presents a significant challenge for many complex heterocyclic compounds, including this compound.

Future research must prioritize the development of "green" synthetic methods that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and reagents. nih.govorientjchem.orgrsc.org This could involve the use of catalytic rather than stoichiometric reagents, performing reactions in alternative media such as water or ionic liquids, and developing processes that allow for easy catalyst recycling. researchgate.net

Furthermore, the scalability of any newly developed synthetic route must be a key consideration. A laboratory-scale synthesis that is efficient may not be viable for large-scale production. Therefore, research should focus on developing robust and reproducible procedures that can be safely and economically scaled up. This includes addressing potential issues such as heat transfer, mixing, and purification at an industrial scale.

Q & A

Q. What are the standard synthetic protocols for 4-ethylisoquinoline, and how can reproducibility be ensured?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions (e.g., Bischler-Napieralski) or modifications of pre-existing isoquinoline derivatives. To ensure reproducibility:

  • Document reaction parameters (temperature, solvent, catalyst) in detail, including deviations from literature procedures .
  • Characterize intermediates and final products using NMR (e.g., 1^1H, 13^13C), IR, and mass spectrometry. For known compounds, cross-reference spectral data with prior studies to confirm identity .
  • Publish full experimental details in the main text or supplementary materials, adhering to journal guidelines for compound characterization .

Q. How should researchers validate the purity of this compound derivatives in novel syntheses?

Methodological Answer:

  • Use HPLC or GC-MS for quantitative purity analysis, ensuring baseline separation of peaks.
  • Report melting points (for crystalline solids) and compare with literature values.
  • For novel derivatives, elemental analysis (C, H, N) is mandatory to confirm stoichiometry .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structural analogs?

Methodological Answer:

  • NMR: The ethyl group’s protons (δ1.21.4δ \sim1.2–1.4 ppm for CH3_3, δ2.52.8δ \sim2.5–2.8 ppm for CH2_2) and aromatic proton splitting patterns can differentiate substitution positions.
  • IR: Absence/presence of C-H stretching in the ethyl group (~2850–2960 cm1^{-1}).
  • X-ray crystallography: Definitive structural confirmation for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Conduct a meta-analysis of existing studies, evaluating variables like assay conditions (pH, cell lines) and compound purity.
  • Replicate key experiments under controlled conditions, using standardized protocols (e.g., OECD guidelines).
  • Apply statistical tools (ANOVA, regression analysis) to identify confounding variables .
  • Cross-reference findings with structural analogs to isolate substituent-specific effects .

Q. What strategies optimize the regioselectivity of this compound functionalization in complex reactions?

Methodological Answer:

  • Use computational modeling (DFT, molecular docking) to predict reactive sites and steric/electronic effects.
  • Screen catalysts (e.g., transition metals, organocatalysts) under varying conditions (solvent polarity, temperature).
  • Employ directing groups or protective strategies to steer reactivity.
  • Validate outcomes via X-ray crystallography or NOE NMR experiments .

Q. How should researchers design experiments to investigate the environmental stability of this compound?

Methodological Answer:

  • Conduct accelerated degradation studies under controlled UV, thermal, or oxidative stress.
  • Analyze degradation products via LC-MS and compare with toxicity databases.
  • Use isotope labeling (13^{13}C, 2^{2}H) to trace degradation pathways.
  • Incorporate ecological risk assessment models to extrapolate environmental impact .

Q. What are best practices for addressing discrepancies in spectral data across studies of this compound complexes?

Methodological Answer:

  • Re-examine experimental conditions (e.g., solvent deuteration in NMR, crystal packing in XRD).
  • Compare data with computational simulations (e.g., NMR chemical shift prediction software).
  • Collaborate with independent labs for third-party validation.
  • Publish raw datasets in repositories like Zenodo to facilitate peer scrutiny .

Data Presentation & Analysis Guidelines

  • For reproducibility: Include raw spectral data and instrument parameters in supplementary materials .
  • For statistical rigor: Use error bars, confidence intervals, and p-values in graphs/tables .
  • For literature alignment: Highlight methodological deviations from prior studies in the discussion section .

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